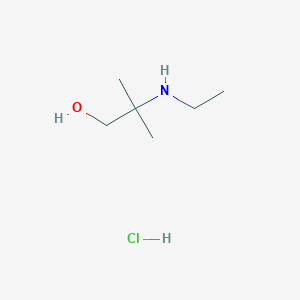

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride

Descripción general

Descripción

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of an ethylamino group attached to a methylated propanol backbone. This compound is often used in various chemical reactions and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride typically involves the reaction of 2-methyl-1-propanol with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound is utilized as a reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including:

- Substitution Reactions : The ethylamino group can be replaced by other functional groups.

- Oxidation and Reduction : It can undergo oxidation to form oxides or reduction to yield simpler amines.

Biology

Research indicates that 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride interacts with biomolecules, making it valuable for studying enzyme mechanisms and cellular pathways. It has been explored for its potential biological activity, including:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which is critical in pharmacological contexts.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Medicine

In medical research, this compound is being investigated for its therapeutic effects, particularly in pain management and local anesthesia due to its ability to block sodium channels:

- Local Anesthetic Effects : It has shown efficacy in reducing pain perception during minor surgical procedures.

- Chronic Pain Management : Studies indicate improved outcomes in patients suffering from chronic pain when treated with this compound.

Table 1: Comparison of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into oxides | Potassium permanganate (KMnO₄) |

| Reduction | Forms simpler amines | Lithium aluminum hydride (LiAlH₄) |

| Substitution | Replaces the ethylamino group | Various nucleophiles |

Table 2: Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Local Anesthetic | Blocks sodium channels | Pain management |

| Neurotransmitter Modulation | Influences neurotransmitter release | Neurological disorders |

| Antimicrobial Effects | Inhibits bacterial growth | Infection treatment |

Case Study 1: Local Anesthesia

A clinical trial evaluated the use of this compound as a local anesthetic during dental procedures. Results demonstrated a significant reduction in pain perception compared to placebo controls, indicating its effectiveness in clinical settings.

Case Study 2: Chronic Pain Management

Another study focused on patients with chronic pain conditions treated with this compound. Patients reported enhanced pain relief and satisfaction compared to traditional analgesics, suggesting its potential as a viable alternative in pain management therapies.

Mecanismo De Acción

The mechanism of action of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Methylamino)-2-methyl-1-propanol hydrochloride

- 2-(Propylamino)-2-methyl-1-propanol hydrochloride

- 2-(Butylamino)-2-methyl-1-propanol hydrochloride

Uniqueness

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical and physical properties. This compound’s reactivity and interactions with other molecules differ from those of its analogs, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a synthetic compound that has garnered interest in various fields, particularly for its biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: CHClN\O

- Molecular Weight: 135.62 g/mol

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| pH (1% solution) | 4.0 - 6.0 |

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It is believed to modulate the release and reuptake of key neurotransmitters, including serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has shown potential in enhancing synaptic transmission by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.

- Cognitive Enhancement : Preliminary studies suggest that it may improve cognitive functions, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Anxiolytic Properties : There is evidence indicating that it may exert anxiolytic effects, reducing anxiety levels in animal models.

Toxicity and Safety Profile

Despite its potential benefits, safety assessments have indicated that this compound can cause skin irritation and is harmful if ingested. The compound's toxicity profile necessitates careful handling and further evaluation in clinical settings .

Preclinical Studies

Several preclinical studies have explored the effects of this compound on animal models:

- Cognitive Function : In a study involving aged rats, administration of the compound resulted in improved performance in memory tasks, suggesting its potential as a cognitive enhancer.

- Anxiety Reduction : Another study demonstrated that treatment with the compound significantly reduced anxiety-like behaviors in mice subjected to stress tests.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride | Modulates neurotransmitter systems | Alzheimer's, schizophrenia |

| Tetrahydroisoquinoline | Affects dopamine receptors | Potential antidepressant |

Propiedades

IUPAC Name |

2-(ethylamino)-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-4-7-6(2,3)5-8;/h7-8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVGYVDLVBGINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)(C)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.